REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=1.[C:11](Cl)(Cl)=[S:12]>CC(C)=O.C(Cl)(Cl)Cl>[N:1]([C:2]1[CH:3]=[C:4]([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=1)=[C:11]=[S:12]
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Name
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|
Quantity
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2.24 g
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Type
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reactant
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Smiles
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NC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
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|
Quantity
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1 mL
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Type
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reactant
|
Smiles
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C(=S)(Cl)Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 0° C. for 1 hour and at room temperature for 12 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solvent was evaporated on a rotary evaporator
|
Type
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CUSTOM
|
Details
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the residue was triturated with ether
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
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to remove the triethylamine hydrochloride
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Type
|
CUSTOM
|
Details
|
The ether solution was evaporated to a brown oil
|
Type
|
CUSTOM
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Details
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This was chromatographed on silica gel (30 g)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
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CUSTOM
|
Details
|
were collected
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light brown solid
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Type
|
CUSTOM
|
Details
|
This solid was crystallized from ethyl acetate/hexane
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Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
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N(=C=S)C=1C=C(C=CC1)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |